molecular formula C14H14N2O B1451709 (2-Furylmethyl)(1H-indol-6-ylmethyl)amine CAS No. 1030430-14-8

(2-Furylmethyl)(1H-indol-6-ylmethyl)amine

Cat. No.: B1451709
CAS No.: 1030430-14-8
M. Wt: 226.27 g/mol
InChI Key: TWKWVRFDGGTNNP-UHFFFAOYSA-N
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Description

(2-Furylmethyl)(1H-indol-6-ylmethyl)amine is an organic compound with the molecular formula C14H14N2O and a molecular weight of 226.28 g/mol . This compound features a furan ring and an indole ring connected by a methylamine group, making it a unique structure in organic chemistry.

Scientific Research Applications

(2-Furylmethyl)(1H-indol-6-ylmethyl)amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Furylmethyl)(1H-indol-6-ylmethyl)amine typically involves the reaction of 2-furylmethylamine with 1H-indole-6-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Furylmethyl)(1H-indol-6-ylmethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan and indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkyl halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines.

Mechanism of Action

The mechanism of action of (2-Furylmethyl)(1H-indol-6-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-Furylmethyl)(1H-indol-3-ylmethyl)amine
  • (2-Furylmethyl)(1H-indol-5-ylmethyl)amine
  • (2-Furylmethyl)(1H-indol-7-ylmethyl)amine

Uniqueness

(2-Furylmethyl)(1H-indol-6-ylmethyl)amine is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(1H-indol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-2-13(17-7-1)10-15-9-11-3-4-12-5-6-16-14(12)8-11/h1-8,15-16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKWVRFDGGTNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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